molecular formula C12H20N2O2 B13574253 (1R,2R)-N-[(tert-butoxy)carbonyl]-2-isocyanocyclohexan-1-amine

(1R,2R)-N-[(tert-butoxy)carbonyl]-2-isocyanocyclohexan-1-amine

Cat. No.: B13574253
M. Wt: 224.30 g/mol
InChI Key: VVPQMWHFRQYSDD-NXEZZACHSA-N
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Description

rac-(1R,2R)-N-[(tert-butoxy)carbonyl]-2-isocyanocyclohexan-1-amine is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an isocyanocyclohexane structure

Properties

Molecular Formula

C12H20N2O2

Molecular Weight

224.30 g/mol

IUPAC Name

tert-butyl N-[(1R,2R)-2-isocyanocyclohexyl]carbamate

InChI

InChI=1S/C12H20N2O2/c1-12(2,3)16-11(15)14-10-8-6-5-7-9(10)13-4/h9-10H,5-8H2,1-3H3,(H,14,15)/t9-,10-/m1/s1

InChI Key

VVPQMWHFRQYSDD-NXEZZACHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCCC[C@H]1[N+]#[C-]

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCC1[N+]#[C-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2R)-N-[(tert-butoxy)carbonyl]-2-isocyanocyclohexan-1-amine typically involves the introduction of the Boc protecting group to the amine functionality of the cyclohexane derivative. This can be achieved through the reaction of the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow microreactor systems can enhance the efficiency and sustainability of the process, allowing for better control over reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2R)-N-[(tert-butoxy)carbonyl]-2-isocyanocyclohexan-1-amine can undergo various chemical reactions, including:

    Substitution Reactions: The Boc protecting group can be removed under acidic conditions, revealing the free amine.

    Oxidation and Reduction: The isocyanocyclohexane moiety can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.

Common Reagents and Conditions

    Boc Deprotection: Trifluoroacetic acid (TFA) in dichloromethane is commonly used to remove the Boc group.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Major Products Formed

    Deprotection: The major product is the free amine.

    Oxidation: Products may include various oxidized forms of the isocyanocyclohexane.

    Reduction: Reduced forms of the isocyanocyclohexane are obtained.

Scientific Research Applications

rac-(1R,2R)-N-[(tert-butoxy)carbonyl]-2-isocyanocyclohexan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of rac-(1R,2R)-N-[(tert-butoxy)carbonyl]-2-isocyanocyclohexan-1-amine largely depends on its application. In drug development, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The Boc group serves as a protective group, preventing unwanted reactions during synthesis and ensuring the compound reaches its target site intact .

Comparison with Similar Compounds

Similar Compounds

  • rac-(1R,2R)-1-{[(tert-Butoxy)carbonyl]amino}-2-methylcyclopropane-1-carboxylic acid
  • rac-(1R,2R,3S,4S)-3-{[(tert-butoxy)carbonyl]amino }bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Uniqueness

rac-(1R,2R)-N-[(tert-butoxy)carbonyl]-2-isocyanocyclohexan-1-amine is unique due to its specific isocyanocyclohexane structure, which imparts distinct chemical properties and reactivity patterns. This makes it particularly valuable in synthetic organic chemistry and various research applications .

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